molecular formula C19H12BrCl2NO B15039833 6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B15039833
M. Wt: 421.1 g/mol
InChI Key: XKLSFQCRXTZIGG-UHFFFAOYSA-N
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Description

6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its complex structure, which includes bromine and dichlorophenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,3-dichlorobenzaldehyde with an amine derivative followed by bromination and cyclization can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and bromination steps efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-chloro-2-phenylquinoline: This compound shares a similar quinoline core but differs in the substituents attached to the ring.

    6-bromo-4-chloro-2-methylquinoline: Another related compound with a methyl group instead of the dichlorophenyl group.

Uniqueness

6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of both bromine and dichlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may confer specific properties that are not observed in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C19H12BrCl2NO

Molecular Weight

421.1 g/mol

IUPAC Name

6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C19H12BrCl2NO/c20-15-8-14-13(11-6-3-7-16(21)18(11)22)9-17(24)23-19(14)12-5-2-1-4-10(12)15/h1-8,13H,9H2,(H,23,24)

InChI Key

XKLSFQCRXTZIGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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